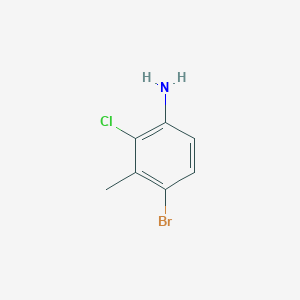
4-Bromo-2-chloro-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-chloro-3-methylaniline” is an organic compound. It is a derivative of aniline, which is an aromatic amine . The compound has a molecular weight of 220.494 Da . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2-chloro-3-methylaniline” is C7H7BrClN . The structure includes a benzene ring with a bromine atom, a chlorine atom, and a methylamine group attached at different positions .
Physical And Chemical Properties Analysis
“4-Bromo-2-chloro-3-methylaniline” is a solid with a density of 1.619g/cm3 . It has a boiling point of 289.5ºC at 760 mmHg . The compound is poorly soluble in water, but soluble in diluted acid, chloroform, and ether .
科学的研究の応用
Synthesis Techniques and Derivatives
- A study by Xu et al. (2006) demonstrated the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, which serves as a precursor to 4-Bromo-2-chloro-3-methylaniline through a series of reactions including reduction, diazotization, and the Sandmeyer reaction, achieving an overall yield of 68% (Xue Xu, 2006).
- Rizwan et al. (2021) explored the Palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. These derivatives were analyzed for their non-linear optical properties, reactivity, and structural features, highlighting the compound's versatility in creating materials with desired electronic properties (Rizwan et al., 2021).
Structural and Spectral Analysis
- Arjunan and Mohan (2008) conducted Fourier transform infrared (FTIR) and FT-Raman spectral analysis on similar compounds, providing a basis for understanding the vibrational assignments and molecular interactions of 4-Bromo-2-chloro-3-methylaniline. Their work emphasizes the role of NH-π interactions and the influence of substituent groups on the vibrational modes (Arjunan & Mohan, 2008).
Applications in Dye Synthesis and Material Science
- Pei Xie et al. (2020) described a continuous, homogeneous, and rapid synthesis method for 4-bromo-3-methylanisole, a compound related to 4-Bromo-2-chloro-3-methylaniline, in a modular microreaction system. This method offers advantages in the production of thermal paper dyes, indicating the potential industrial applications of derivatives of 4-Bromo-2-chloro-3-methylaniline (Xie et al., 2020).
Safety and Hazards
Handling “4-Bromo-2-chloro-3-methylaniline” requires precautions. It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also recommended to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
作用機序
Target of Action
4-Bromo-2-chloro-3-methylaniline is a chemical compound that is often used in organic synthesis
Mode of Action
The mode of action of 4-Bromo-2-chloro-3-methylaniline is primarily through its reactivity as an aromatic amine. Aromatic amines, such as this compound, are known to participate in various chemical reactions, including nucleophilic substitution reactions . In these reactions, the amine group (-NH2) on the aromatic ring can act as a nucleophile, attacking electrophilic carbon atoms in other molecules and forming new bonds.
Biochemical Pathways
It is known to participate in the suzuki–miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Pharmacokinetics
Like other aromatic amines, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The result of the action of 4-Bromo-2-chloro-3-methylaniline is the formation of new organic compounds through various chemical reactions. For example, in the Suzuki–Miyaura coupling, it can react with organoboron compounds to form new carbon-carbon bonds .
Action Environment
The action of 4-Bromo-2-chloro-3-methylaniline can be influenced by various environmental factors. For example, the rate and outcome of its reactions can be affected by the presence of catalysts, the temperature, and the pH of the environment . Additionally, exposure to light and air can lead to the degradation of the compound .
特性
IUPAC Name |
4-bromo-2-chloro-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVANUDQKFCIAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-3-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2773460.png)
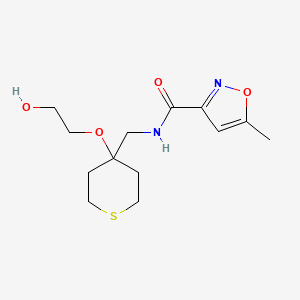
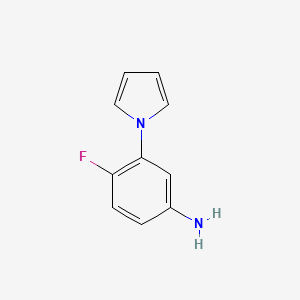
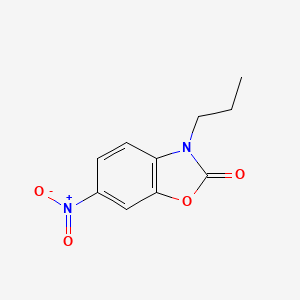
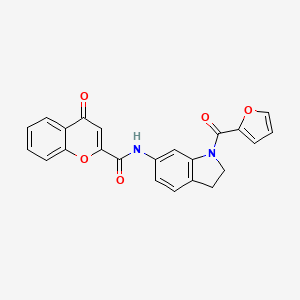
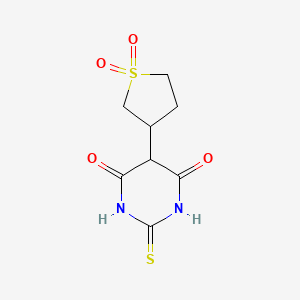
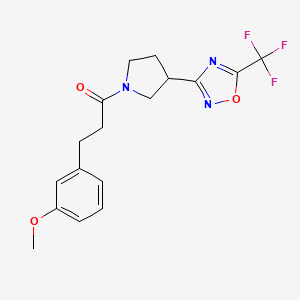
![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
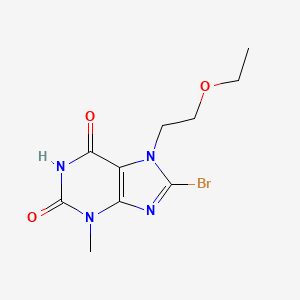
![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)